Fmoc-Asn(Trt)-Gly-OH
Description
Evolution of Fmoc Solid-Phase Peptide Synthesis and its Significance
The landscape of peptide synthesis was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, a feat that earned him the Nobel Prize in Chemistry. peptide.comcsic.es This technique involves assembling peptides amino acid by amino acid while the growing chain is anchored to an insoluble solid support, or resin. peptide.combiosynth.com The key advantages of SPPS are the simplification of the purification process—as excess reagents and byproducts are washed away after each step—and the ability to drive reactions to completion using an excess of reagents. csic.es
Initially, the dominant strategy in SPPS utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the alpha-amino group of the amino acids. However, the repetitive use of strong acids to remove the Boc group could lead to the degradation of sensitive peptide sequences and the premature cleavage of the peptide from the resin. researchgate.net
A significant advancement came with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. peptide.com The Fmoc/tBu (tert-butyl for side-chain protection) strategy, developed in 1978, offered an orthogonal protection scheme. peptide.com This meant that the Fmoc group could be removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the linkage to the resin were stable to these conditions but labile to acid. csic.es This orthogonality is a cornerstone of modern peptide synthesis, allowing for the creation of complex and modified peptides that would be difficult to synthesize using the Boc method. researchgate.netnih.gov
The automation of Fmoc-SPPS further propelled its widespread adoption. researchgate.netnih.gov The ability to monitor the deprotection of the Fmoc group via its strong UV absorbance provided a convenient method for reaction monitoring. researchgate.netnih.gov Consequently, Fmoc-SPPS has become the method of choice for the routine synthesis of a vast array of peptides, including therapeutic peptides and those used in biochemical and biomedical research. nih.govresearchgate.net The industrial-scale production of high-purity Fmoc-protected amino acids has also contributed to the dominance of this methodology. nih.gov
The Role of Fmoc-Asn(Trt)-Gly-OH as a Specialized Building Block in Contemporary Peptide Synthesis
The dipeptide this compound is a specialized reagent designed to overcome specific challenges associated with the incorporation of asparagine (Asn) followed by a glycine (B1666218) (Gly) residue in a peptide sequence. The -Asn-Gly- sequence is particularly prone to the formation of an aspartimide side product during the piperidine-mediated Fmoc deprotection step. nih.gov This intramolecular cyclization reaction leads to the formation of a succinimide (B58015) derivative, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides, resulting in impurities that are difficult to separate from the desired product.
To circumvent this, the side-chain amide of asparagine is protected with a bulky trityl (Trt) group. nih.gov The Trt group sterically hinders the formation of the aspartimide ring. peptide.com By pre-forming the dipeptide this compound and using it as a single building block during SPPS, the problematic -Asn-Gly- coupling step is bypassed, and the risk of aspartimide formation at this specific junction is eliminated.
Furthermore, the trityl group enhances the solubility of the asparagine derivative. peptide.comchemimpex.com Unprotected Fmoc-Asn-OH has poor solubility in common SPPS solvents like dimethylformamide (DMF), which can lead to incomplete coupling reactions. peptide.com The use of Fmoc-Asn(Trt)-OH, and by extension the dipeptide, alleviates this issue, ensuring more efficient and reliable peptide assembly. peptide.comchemimpex.com
The Fmoc group on the N-terminus of the dipeptide allows for its seamless integration into the standard Fmoc-SPPS workflow. After coupling the dipeptide to the growing peptide chain, the Fmoc group is removed with piperidine (B6355638), and the synthesis continues with the addition of the next amino acid. The Trt group is a semi-permanent protecting group that is stable to the basic conditions of Fmoc removal but is cleaved during the final acidolytic cleavage of the peptide from the resin, typically using a cocktail containing trifluoroacetic acid (TFA). sigmaaldrich.com
Academic Research Perspectives on this compound: Current Status and Future Directions
While direct academic research focusing solely on this compound is not extensively documented in dedicated publications, its importance is implicitly recognized within the broader context of challenging peptide sequences and the ongoing efforts to improve SPPS methodologies. Research in peptide synthesis continuously seeks to address issues like aggregation, difficult coupling reactions, and side-product formation. The development and use of dipeptide building blocks like this compound represent a key strategy in this endeavor.
Current research often focuses on optimizing coupling reagents and reaction conditions to minimize side reactions for all amino acids, including asparagine. However, for particularly problematic sequences like -Asn-Gly-, the use of pre-formed dipeptides remains a highly effective and often preferred solution.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXWBJMZIUSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles of Fmoc Solid Phase Peptide Synthesis Relevant to Fmoc Asn Trt Gly Oh
Nα-Fluorenylmethoxycarbonyl (Fmoc) Protection: Mechanism and Lability Profile
The Fmoc group is a cornerstone of modern peptide synthesis due to its unique lability profile. wikipedia.org It is introduced to the α-amino group of an amino acid to form a carbamate (B1207046) linkage. total-synthesis.com
Mechanism of Deprotection: The key to the Fmoc group's utility is its susceptibility to cleavage by a base. The deprotection proceeds via a β-elimination (E1cB) mechanism. publish.csiro.au A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This generates a stabilized carbanion, which then rapidly eliminates to release the free amine of the peptide, carbon dioxide, and dibenzofulvene. altabioscience.com The dibenzofulvene byproduct is subsequently scavenged by the excess piperidine to form a stable adduct, preventing it from causing side reactions. altabioscience.com
Lability Profile: The Fmoc group is highly stable to acidic conditions, a critical feature of its orthogonality with acid-labile side-chain protecting groups like tBu and Trt. total-synthesis.comnih.gov This stability allows for the repeated cycles of Nα-deprotection without premature cleavage of the side-chain protectors. While generally stable, the Fmoc group can be cleaved under conditions of hydrogenolysis, making it only quasi-orthogonal with Cbz (benzyloxycarbonyl) groups. total-synthesis.com
Side-Chain Triphenylmethyl (Trt) Protection of Asparagine: Rationale for Amide Side-Chain Protection and Solubility Enhancement
The side chain of asparagine (Asn) contains a primary amide group that can participate in undesirable side reactions during peptide synthesis.
Rationale for Amide Side-Chain Protection: Although asparagine can sometimes be used without side-chain protection, there is a risk of the amide group reacting with coupling reagents, particularly carbodiimides, to form a nitrile. peptide.com This dehydration side reaction becomes more problematic during the synthesis of long peptides where the asparagine residue is exposed to coupling conditions multiple times. peptide.com To prevent this, the amide nitrogen is protected, and in Fmoc-based SPPS, the trityl (Trt) group is a preferred choice. peptide.comgoogle.com The Trt group is sufficiently bulky to prevent the unwanted side reaction and is readily removed under the final acidic cleavage conditions. peptide.comthermofisher.com
Solubility Enhancement: A significant practical advantage of using the Trt group for asparagine protection is the enhanced solubility of the resulting Fmoc-amino acid derivative. chemimpex.compeptide.com Fmoc-Asn-OH itself has very poor solubility in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP). peptide.com The bulky and hydrophobic Trt group on the side chain disrupts crystal lattice packing and improves the solubility of Fmoc-Asn(Trt)-OH to a level comparable with other standard Fmoc-amino acids, facilitating its use in automated peptide synthesizers. peptide.comsigmaaldrich.com
Synthesis Methodologies and Mechanistic Considerations for Incorporating Fmoc Asn Trt Gly Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Fmoc-Asn(Trt)-Gly-OH
The primary application of this compound is within the framework of Fmoc/tBu SPPS. This strategy leverages an orthogonal protection scheme where the Nα-Fmoc group is removed by a mild base (typically piperidine), while the side-chain protecting groups (like Trt and tBu) and the resin linker are cleaved by strong acid (typically trifluoroacetic acid, TFA). nih.govnih.gov Incorporating the Asn-Gly sequence as a single dipeptide unit is a key strategy to circumvent the formation of aspartimide, which is particularly prevalent when asparagine is followed by a glycine (B1666218) residue. nih.gov
The successful incorporation of the sterically demanding this compound dipeptide into a growing peptide chain relies on the selection of an appropriate coupling reagent and activation protocol. The goal is to achieve high coupling efficiency while minimizing side reactions, particularly racemization. bachem.com Uronium/aminium salt-based reagents and carbodiimides are the most common activators used in modern SPPS.
Uronium/aminium reagents such as HBTU, TBTU, HCTU, and HATU have become exceedingly popular due to their high reactivity and the rapid formation of active esters. chempep.com Comparative studies have shown that HCTU and HATU are highly efficient activators, enabling coupling times as short as five minutes or less without compromising the purity of the crude peptide. luxembourg-bio.com HATU, in particular, is noted for reacting faster and causing less epimerization during coupling. peptide.com The activation process with these reagents typically involves a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). However, to mitigate the risk of racemization, especially with sensitive residues, the weaker base 2,4,6-collidine is often recommended as a substitute for DIPEA. chempep.commesalabs.com
Carbodiimide-based activation, primarily using N,N'-diisopropylcarbodiimide (DIC) in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), offers a robust alternative. luxembourg-bio.com The DIC/Oxyma combination is particularly effective and has become a standard for its high efficiency and suppression of racemization. google.comresearchgate.net This method is often preferred for coupling racemization-prone residues like Fmoc-Cys(Trt)-OH and is well-suited for incorporating dipeptide derivatives. bachem.comresearchgate.net
| Coupling Reagent/System | Activator Class | Common Base | Key Characteristics & Recommendations | Reference |
|---|---|---|---|---|
| HCTU/HATU | Uronium/Aminium Salt | DIPEA, Collidine | High coupling efficiency, suitable for fast synthesis protocols. HATU is particularly effective with sterically hindered amino acids. Collidine is recommended to reduce racemization. | chempep.comluxembourg-bio.compeptide.com |
| PyBOP | Phosphonium Salt | DIPEA, NMM | Highly effective for sterically hindered couplings. Avoid use with phosphorylated amino acids. | chempep.com |
| DIC/Oxyma | Carbodiimide (B86325)/Additive | None required (base-free) | Excellent racemization suppression and high efficiency. The resulting diisopropylurea is soluble in common washing solvents. A preferred method for sensitive couplings. | bachem.comgoogle.comresearchgate.net |
| DIC/HOBt | Carbodiimide/Additive | None required (base-free) | A classic, effective combination. Suppresses racemization but HOBt has safety concerns (explosive potential). Oxyma is now a preferred replacement. | chempep.comluxembourg-bio.com |
The automation of SPPS has revolutionized peptide science by standardizing reaction cycles, which enhances reproducibility and throughput. americanpeptidesociety.orgbeilstein-journals.org this compound is readily integrated into the workflows of automated peptide synthesizers, which utilize either batchwise or continuous flow processes. biosynth.comnih.gov
Modern synthesizers offer sophisticated software for protocol management and real-time monitoring, which is crucial for ensuring the complete incorporation of a bulky dipeptide. americanpeptidesociety.org One key feature is the use of UV monitoring to track the release of the Fmoc chromophore during the deprotection step. iris-biotech.de This provides a quantitative measure of the reaction's completion, allowing the system to automatically extend the deprotection time if necessary, ensuring all N-terminals are available for the subsequent coupling of this compound. iris-biotech.de
Process efficiency is further enhanced by features that accommodate non-standard building blocks. For synthesizers that use pre-dissolved amino acid solutions, incorporating a dipeptide is straightforward. sigmaaldrich.com For systems that use dry amino acids, protocols can be programmed to pause, allowing for the manual addition of the activated dipeptide solution. sigmaaldrich.com This flexibility ensures that specialized reagents like this compound can be used without significant disruption to the automated process, maintaining high efficiency and control over the synthesis. nih.govsigmaaldrich.com
Beyond the choice of coupling reagent, the refinement of reaction conditions such as temperature and solvent is critical for the efficient incorporation of sterically hindered residues like this compound. Traditional SPPS is conducted at room temperature; however, recent advancements have demonstrated the significant benefits of elevated temperatures. 5z.com
Automated synthesizers equipped with induction or microwave heating can elevate reaction temperatures to 60-90°C. americanpeptidesociety.org5z.com This increase in temperature can dramatically accelerate both coupling and deprotection steps. nih.gov Studies on difficult sequences and the incorporation of sensitive residues, such as Fmoc-Cys(Trt)-OH and even bulky glycosylated asparagine derivatives, have shown that coupling at temperatures up to 90°C can be performed efficiently, often in one to two minutes, without a significant increase in side reactions like epimerization. google.comrsc.org This high-temperature approach is particularly beneficial for overcoming the steric hindrance associated with this compound, ensuring a higher yield and purity of the final peptide. researchgate.net
The choice of solvent also plays a role, with N,N-dimethylformamide (DMF) being the most common. However, for sequences prone to aggregation, alternative solvents or solvent mixtures may be employed to improve solvation of the growing peptide chain and enhance reaction kinetics. chempep.com
Solution-Phase Peptide Synthesis Approaches Incorporating this compound
While SPPS is the dominant methodology, solution-phase peptide synthesis (SPPS) or "fragment condensation" remains a valuable strategy, particularly for the large-scale production of peptides. This compound is suitable for use in these approaches. biosynth.com
In a typical solution-phase fragment condensation, protected peptide segments are synthesized and purified individually before being coupled together. A patent for the synthesis of Teriparatide describes a method for preparing the similar protected tripeptide Fmoc-Asn(Trt)-Leu-Gly-OH in solution. google.com The strategy involves the sequential activation of the carboxyl group of an Fmoc-protected amino acid or peptide with N-hydroxysuccinimide (HOSu) and DCC, followed by coupling to the free amine of the next amino acid or peptide in an aqueous-organic solvent mixture under basic conditions. google.com This step-wise approach, building the fragment one residue at a time in solution before a final block coupling, demonstrates a viable pathway for the incorporation of this compound in a solution-phase context. google.com This method allows for the purification of intermediates at each stage, potentially leading to a highly pure final product.
Mechanistic Insights into Peptide Bond Formation Involving this compound Residue
The formation of a peptide bond is a nucleophilic acyl substitution reaction. luxembourg-bio.com The carboxyl group of the incoming amino acid (or in this case, the dipeptide this compound) is activated to make it more electrophilic, facilitating the nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. nih.gov
The mechanism of activation varies with the reagent used. Carbodiimides like DIC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com In the presence of an additive like Oxyma, this intermediate is rapidly converted to a less reactive but more stable Oxyma-ester, which then reacts with the amine, suppressing racemization. luxembourg-bio.com Uronium/aminium salts like HBTU or HATU react with the carboxyl group in the presence of a base to form an OBt- or OAt-active ester, respectively, which readily undergoes aminolysis. chempep.com
The key mechanistic consideration for this compound is the role of the bulky Trt protecting group. Its primary function is to prevent side reactions involving the asparagine side-chain amide. During activation, an unprotected Asn side-chain can be dehydrated by carbodiimides to form a nitrile (β-cyanoalanine). nih.gov Furthermore, the amide nitrogen can participate in the formation of a cyclic aspartimide intermediate, especially when followed by a sterically small residue like glycine. peptide.com The large trityl group provides steric shielding, physically blocking these intramolecular side reactions and ensuring the integrity of the asparagine residue throughout the synthesis. peptide.com This steric bulk, however, also presents a challenge for the coupling reaction itself, necessitating the use of highly efficient coupling reagents and potentially elevated temperatures to achieve complete and timely peptide bond formation. researchgate.net
Challenges and Advanced Strategies in the Utilization of Fmoc Asn Trt Gly Oh
Aspartimide Formation in Sequences Containing Fmoc-Asn(Trt)-Gly-OH
A significant side reaction encountered during Fmoc-based SPPS is the formation of aspartimide, especially in sequences containing an aspartic acid residue. This issue is particularly pronounced when Asp is followed by a small, unhindered amino acid like glycine (B1666218), making the this compound moiety highly susceptible.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. nih.gov During the Fmoc deprotection step, the peptide is exposed to a basic reagent, typically piperidine (B6355638). sigmaaldrich.com This environment can trigger the nucleophilic attack of the amide nitrogen of the amino acid following the aspartate residue (the Xaa residue) on the side-chain carbonyl carbon of the aspartate. iris-biotech.de This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the loss of the side-chain protecting group. sigmaaldrich.com
The resulting aspartimide intermediate is highly problematic for several reasons. It is susceptible to epimerization at the α-carbon. sigmaaldrich.com Furthermore, the ring can be opened by nucleophiles present in the mixture. Attack by piperidine leads to the formation of α- and β-piperidide adducts, while hydrolysis by trace amounts of water yields a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often in a 3:1 ratio. nih.govsigmaaldrich.com These by-products, particularly the β-aspartyl and epimerized peptides, have the same mass as the target peptide and can be extremely difficult, if not impossible, to separate by standard purification techniques like HPLC. sigmaaldrich.comsigmaaldrich.com
The rate of aspartimide formation is highly sequence-dependent. nih.goviris-biotech.de Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are known to be particularly prone to this side reaction, with the Asp-Gly sequence being the most susceptible due to the lack of steric hindrance from the glycine residue. nih.govpeptide.comresearchgate.net Therefore, the direct incorporation of the this compound dipeptide introduces a sequence that is inherently at high risk for this unwanted transformation during subsequent Fmoc deprotection cycles.
To address the challenge of aspartimide formation, several mitigation strategies have been developed. These approaches focus on either modifying the peptide backbone to prevent cyclization or altering the chemical environment during deprotection to suppress the side reaction.
One of the most effective methods to completely prevent aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govpeptide.com By introducing a temporary protecting group onto the glycine's amide nitrogen, the nucleophilic attack required for cyclization is blocked. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. iris-biotech.depeptide.com
These groups mask the amide nitrogen throughout the synthesis and are cleaved under the final acidic conditions used to remove the peptide from the resin, typically with trifluoroacetic acid (TFA). iris-biotech.depeptide.com However, coupling an amino acid to a sterically hindered secondary amine, such as a Dmb- or Hmb-protected residue, can be difficult and inefficient. peptide.compeptide.com To circumvent this, pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available and widely used. nih.govpeptide.com These building blocks allow for the efficient incorporation of the protected Asp-Gly motif, effectively preventing aspartimide formation. peptide.com
| Strategy | Mechanism | Advantage | Disadvantage |
|---|---|---|---|
| Standard Synthesis (No Backbone Protection) | Unprotected Gly amide nitrogen is free to attack the Asp side-chain. | Uses standard, less expensive building blocks. | High risk of aspartimide formation in Asp-Gly sequences. nih.govresearchgate.net |
| Backbone Protection (e.g., Dmb, Hmb) | Gly amide nitrogen is protected, preventing intramolecular cyclization. iris-biotech.depeptide.com | Completely suppresses aspartimide formation. nih.gov | Coupling to the protected secondary amine is difficult; often requires use of more expensive pre-formed dipeptides. nih.govpeptide.com |
An alternative approach to mitigate aspartimide formation is to modify the conditions of the Fmoc deprotection step. The addition of acidic modifiers to the piperidine deprotection solution has been shown to significantly reduce the extent of this side reaction. nih.govbiotage.com These additives are thought to work by protonating the backbone amide, thereby reducing its nucleophilicity and suppressing the tendency to form the succinimide ring. nih.gov
Historically, 1-hydroxybenzotriazole (B26582) (HOBt) was used for this purpose. biotage.com However, due to the explosive nature of anhydrous HOBt, safer alternatives have been sought. biotage.com Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, has emerged as a highly effective and non-explosive additive. oxymapure.comoxymapure.com Studies have demonstrated that adding OxymaPure to the 20% piperidine/DMF solution can substantially decrease the level of aspartimide-related impurities. nih.govsigmaaldrich.comoxymapure.com
| Additive (Concentration) | α-Peptide (%) | Aspartimide (%) | Piperidides (%) | Reference |
|---|---|---|---|---|
| HOBt (1M) | 79.00 | 14.03 | 6.72 | oxymapure.com |
| OxymaPure (1M) | 85.59 | 9.60 | 4.67 | oxymapure.com |
| None | ~56 | ~44 (Aspartimide + related impurities) | nih.gov | |
| OxymaPure (1M) | ~85 | ~15 (Aspartimide + related impurities) | nih.gov |
Data derived from synthesis of the model peptide H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2 and fragment 1-6 of scorpion toxin II.
Strategies for Mitigation of Aspartimide Formation in Associated Sequences.
Challenges in Protecting Group Removal
Beyond aspartimide formation, another significant challenge relates to the final deprotection step, specifically the removal of the trityl (Trt) protecting group from the asparagine side chain.
The trityl group is favored for protecting the side-chain amides of asparagine and glutamine because it improves the solubility of the Fmoc-amino acid derivative and prevents dehydration side reactions during coupling. peptide.com It is typically removed during the final cleavage from the resin with strong acid, such as TFA.
However, research has shown that the removal of the Trt group from an N-terminal asparagine residue can be kinetically slow and often incomplete under standard cleavage conditions (e.g., 95% TFA for 2-3 hours). sigmaaldrich.comthermofisher.comnih.gov This sluggish deprotection is attributed to the proximity of the protonated N-terminal α-amino group, which is thought to destabilize the cationic intermediate required for Trt group removal. nih.govug.edu.pl This phenomenon is specific to N-terminal Asn(Trt) and is not typically observed for internal Asn(Trt) residues or N-terminal Gln(Trt) residues. nih.gov Incomplete deprotection results in lower yields of the desired peptide and contamination with a protected variant that can be difficult to remove. To overcome this, it is often necessary to extend the acid cleavage time to four hours or more to ensure complete removal of the N-terminal Trt group. sigmaaldrich.com
Development of Enhanced Trt Cleavage Methodologies
The trityl (Trt) group is a widely used acid-labile protecting group for the side-chain amide of asparagine. peptide.comcsic.es Its removal is typically accomplished using trifluoroacetic acid (TFA). peptide.comchemicalbook.in While generally effective, the cleavage of the Trt group can present challenges, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide. peptide.comchemicalbook.inthermofisher.com In such cases, the deprotection can be sluggish, necessitating extended reaction times of up to four hours to ensure complete removal. chemicalbook.inthermofisher.comsigmaaldrich.com
To address this, enhanced cleavage methodologies have been developed. One common strategy is the optimization of the cleavage cocktail. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is crucial to quench the reactive trityl cations released during deprotection, which can otherwise lead to side reactions like the alkylation of sensitive residues such as tryptophan and tyrosine. thermofisher.comsigmaaldrich.com The deep yellow color observed during the cleavage of peptides containing Trt-protected amino acids is due to the formation of the trityl carbonium ion. thermofisher.com
For particularly stubborn cases of incomplete Trt deprotection from N-terminal asparagine, alternative protecting groups with different lability, such as the Dmcp group, have been proposed as a substitute for Trt. sigmaaldrich.com Furthermore, a two-stage deprotection procedure can be employed where the more acid-labile side-chain protecting groups are removed first under milder acidic conditions, followed by a stronger acid treatment to cleave the Trt group and detach the peptide from the resin. sigmaaldrich.com
Management of Impurities in this compound Derivatives
The purity of Fmoc-amino acid building blocks is paramount for the successful synthesis of high-quality peptides. Impurities in the starting materials can lead to the formation of deletion sequences, truncated peptides, and other by-products that are often difficult to separate from the target peptide. ajpamc.commerck-lifescience.com.tw
Identification and Sources of Common Impurities (e.g., acetic acid, free amino acid, dipeptide byproducts)
Several types of impurities can be present in this compound and its derivatives. These can arise during the synthesis and storage of the Fmoc-amino acid itself.
Free Amino Acid: The presence of the free amino acid (unprotected Asn(Trt)-Gly-OH) can lead to insertion errors. nih.gov
Dipeptide Byproducts: During the synthesis of Fmoc-amino acids using 9-fluorenylmethyl chloroformate, unwanted carboxyl activation can occur, leading to the formation of Fmoc-Xaa-Xaa-OH dipeptides. nih.gov In the context of the dipeptide, this could manifest as oligomeric byproducts.
β-Alanine Derivatives: A Lossen-type rearrangement during the introduction of the Fmoc group using Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and its derivatives. merck-lifescience.com.twnih.gov These impurities can be incorporated into the peptide chain. nih.gov
Aspartimide Formation: Although the Trt group on the asparagine side chain is intended to prevent this, aspartimide formation can still occur, especially upon exposure to strong basic conditions during Fmoc deprotection. nih.govmdpi.com This is particularly problematic when the following amino acid is glycine, serine, or phenylalanine. peptide.com Aspartimide formation can lead to a variety of by-products, including α- and β-aspartyl peptides. nih.gov
Impact of Impurity Profiles on Final Peptide Quality and Synthetic Yields
The impact of these impurities is summarized in the table below:
| Impurity | Source | Impact on Peptide Synthesis |
| Acetic Acid | Reagent from Fmoc-group introduction | Permanent N-terminal capping, leading to truncated peptides and reduced yield. merck-lifescience.com.twnih.gov |
| Free Amino Acid | Incomplete Fmoc protection | Insertion of an incorrect amino acid sequence. nih.gov |
| Dipeptide Byproducts | Unwanted carboxyl activation during Fmoc protection | Insertion of an additional amino acid, leading to [+Gly] or other addition byproducts. nih.govgoogle.com |
| β-Alanine Derivatives | Lossen-type rearrangement of Fmoc-OSu | Insertion of β-alanine into the peptide sequence. merck-lifescience.com.twnih.gov |
| Aspartimide-related impurities | Base-catalyzed cyclization of asparagine | Formation of α- and β-aspartyl peptides, deamidated products, and other isomers, complicating purification. nih.govmdpi.com |
| Deletion Peptides | Incomplete coupling or deprotection | Formation of peptides missing one or more amino acids, such as [des-Gly]-Bivalirudin. mdpi.comgoogle.com |
This table is based on data from the text and is for illustrative purposes.
Solubility Considerations in Diverse Peptide Synthesis Solvents
The solubility of Fmoc-amino acids in the solvents used for SPPS is a critical factor for ensuring efficient and complete coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and lower yields.
Performance and Solubility Characteristics in Standard Solvents (e.g., Dimethylformamide, N-Methylpyrrolidone)
The use of the Trt protecting group on the asparagine side chain significantly improves the solubility of the Fmoc-Asn derivative. peptide.com Unprotected Fmoc-Asn-OH has very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.comchemicalbook.inadvancedchemtech.com In contrast, Fmoc-Asn(Trt)-OH, and by extension the dipeptide this compound, dissolves readily in these standard solvents, comparable to other commonly used Fmoc-amino acids. peptide.comchemicalbook.inadvancedchemtech.com This enhanced solubility is a key advantage of using the Trt-protected version, as it facilitates its use in automated peptide synthesizers where consistent dissolution is essential.
Evaluation of this compound in Emerging Green Solvents (e.g., Triethyl Phosphate, N-butylpyrrolidone)
In recent years, there has been a significant push towards developing greener and more sustainable methods for peptide synthesis, with a major focus on replacing hazardous solvents like DMF and NMP. csic.es This has led to the investigation of alternative, more environmentally friendly solvents.
Triethyl Phosphate (TEP): TEP is a promising green solvent that has been shown to dissolve most Fmoc-protected amino acids. tandfonline.comtandfonline.com However, Fmoc-Asn(Trt)-OH has demonstrated poor solubility (≤ 0.1 M) in TEP. tandfonline.comtandfonline.com To overcome this, mixtures of TEP and another green solvent, N-butylpyrrolidone (NBP), have been successfully used to dissolve Fmoc-Asn(Trt)-OH. tandfonline.comtandfonline.com A 1:1 mixture of TEP and NBP was effective for this purpose. tandfonline.comtandfonline.com
N-butylpyrrolidone (NBP): NBP is another green solvent that has been reported to perform well in SPPS. tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF): In the green solvent 2-MeTHF, Fmoc-Asn(Trt)-OH exhibited acceptable solubility at a concentration of 0.1 M, which is commonly used in peptide synthesizers. acs.org
Rhodiasolv PolarClean: This green solvent, derived from a byproduct of Nylon-66 manufacturing, showed a solubility of 0.41 M for Fmoc-Asn(Trt)-OH at room temperature. csic.es
Dipropyleneglycol Dimethylether (DMM): Fmoc-Asn(Trt)-OH was found to be soluble in DMM at a concentration of 0.1 M. nih.gov
The solubility of Fmoc-Asn(Trt)-OH in various solvents is summarized below:
| Solvent | Type | Solubility of Fmoc-Asn(Trt)-OH |
| Dimethylformamide (DMF) | Standard | Readily soluble peptide.comchemicalbook.inadvancedchemtech.com |
| N-Methylpyrrolidone (NMP) | Standard | Readily soluble peptide.comchemicalbook.inadvancedchemtech.com |
| Triethyl Phosphate (TEP) | Green | Poor (≤ 0.1 M) tandfonline.comtandfonline.com |
| TEP/NBP (1:1) | Green | Soluble tandfonline.comtandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Acceptable (0.1 M) acs.org |
| Rhodiasolv PolarClean | Green | Good (0.41 M) csic.es |
| Dipropyleneglycol Dimethylether (DMM) | Green | Soluble (0.1 M) nih.gov |
This table is based on data from the text and is for illustrative purposes.
The evaluation of this compound and its parent amino acid in these emerging green solvents is crucial for the development of more sustainable peptide manufacturing processes. While challenges in solubility exist for some green solvents, the use of solvent mixtures and further optimization of reaction conditions are promising strategies to enable their widespread adoption.
Analytical Methodologies for Comprehensive Characterization and Quality Control of Fmoc Asn Trt Gly Oh and Its Peptide Conjugates
Advanced Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are indispensable for determining the purity of Fmoc-Asn(Trt)-Gly-OH and for monitoring the progress of peptide synthesis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity assessment of Fmoc-protected amino acids and peptides. nih.govcem.com The industrial standard for Fmoc amino acids is a purity of greater than 99%, as determined by RP-HPLC. nih.gov This technique separates compounds based on their hydrophobicity, allowing for the detection of impurities that may arise during the synthesis of this compound. A typical RP-HPLC analysis utilizes a C18 column and a gradient elution system with a mobile phase consisting of water and acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. nih.govrsc.org The purity of the target peptide is calculated as a percentage of the main peak area relative to the total area of all detected peaks at a specific UV wavelength, commonly 214 nm. rsc.org
For instance, in the synthesis of a glycopeptide, RP-HPLC was used to distinguish between the starting material, Fmoc-Asp(OH)-OtBu, and the product, Fmoc-Asn(GlcAc4)-OtBu, which appeared as distinct signals in the chromatogram. nih.gov Similarly, after solid-phase peptide synthesis (SPPS), RP-HPLC is crucial for analyzing the crude peptide, identifying the main product, and guiding the purification process. nih.govrsc.org
Table 1: Example RP-HPLC Gradient for Peptide Analysis nih.gov
| Time (minutes) | % Solvent B (acetonitrile + 0.1% TFA) |
| 0 - 50 | 5 - 55 |
| 50 - 50.1 | 55 - 90 |
| 50.1 - 55 | 90 |
| 55 - 55.1 | 90 - 5 |
| 55.1 - 60 | 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of protected dipeptides, particularly for assessing diastereomeric purity. mdpi.comrsc.org While less common for large peptides, GC-MS is a powerful tool for analyzing smaller, volatile derivatives. acs.org For example, GC-MS analysis of N-Boc-protected dipeptide epimers has been used to determine diastereomeric excess, which was found to be satisfactory at ≥95%. rsc.orgrsc.org This demonstrates the technique's capability to separate and quantify stereoisomers, which is critical for ensuring the stereochemical integrity of the final peptide.
Spectroscopic Methods for Detailed Structural Elucidation and Conformation Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and conformation of this compound and its peptide conjugates.
Mass Spectrometry (MS) is fundamental for confirming the identity of synthesized peptides. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of peptides, allowing for the determination of their molecular weight with high accuracy. ambeed.com For instance, the blocked dipeptide product of a solution-phase synthesis involving Fmoc-Asn(Trt)-OH was detected at m/z 732.20 as the sodium adduct [M+Na]+. advion.com High-resolution mass spectrometry provides even more precise mass measurements, further confirming the elemental composition of the molecule. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is a powerful tool for the detailed structural elucidation of peptides. rsc.orgmdpi.com NMR provides information about the chemical environment of each atom in the molecule, allowing for the confirmation of the covalent structure and the identification of protecting groups. For example, ¹H NMR spectra can confirm the presence of the Fmoc, Trityl (Trt), and other protecting groups through their characteristic signals. csic.es The chemical shifts and coupling constants of the amino acid residues can also provide insights into the peptide's conformation in solution. rsc.org
Table 2: Illustrative Spectroscopic Data for a Protected Dipeptide
| Technique | Observation | Interpretation |
| ESI-MS | [M+Na]+ peak at m/z 732.20 advion.com | Confirms the molecular weight of the protected dipeptide. |
| ¹H NMR | Characteristic signals for Fmoc, Trt, and amino acid protons. csic.es | Confirms the presence of protecting groups and the dipeptide backbone. |
| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. mdpi.com | Provides a detailed carbon skeleton of the molecule. |
Implementation of Real-Time Reaction Monitoring Techniques in Peptide Synthesis
The ability to monitor peptide synthesis reactions in real-time offers significant advantages in terms of process optimization, efficiency, and quality control. digitellinc.com
Process Analytical Technology (PAT) has seen increasing application in peptide synthesis. One innovative approach utilizes refractive index (RI) measurements to monitor the different stages of solid-phase peptide synthesis (SPPS) in real-time. digitellinc.comcsic.es The RI of the reaction solution changes as the Fmoc-protected amino acid is consumed during the coupling step, and as the dibenzofulvene-piperidine adduct is released during the Fmoc deprotection step. digitellinc.com This allows for the precise determination of reaction endpoints, leading to optimized cycle times and reduced solvent consumption. digitellinc.comcsic.es For example, the coupling of Fmoc-Asn(Trt)-OH onto a resin-bound isoleucine was monitored using this RI-based method. csic.es
Another real-time monitoring technique combines Thin-Layer Chromatography (TLC) with Compact Mass Spectrometry (CMS). advion.com This method was used to monitor the solution-phase synthesis of a dipeptide from Fmoc-Asn(Trt)-OH. By analyzing small aliquots of the reaction mixture at different time points, it was determined that the reaction was complete in just 15 minutes, significantly faster than the expected 60 minutes. advion.com This demonstrates the power of real-time monitoring to rapidly optimize reaction conditions.
Furthermore, HPLC can be used for real-time monitoring of reactions in continuous flow liquid-phase peptide synthesis, allowing for immediate feedback on the reaction's progress and purity at each step. sioc-journal.cn The use of UV absorbance to monitor the release of the fluorenyl group during Fmoc deprotection is a well-established strategy employed in automated peptide synthesizers. tec5usa.com
Applications and Emerging Research Perspectives of Peptides Incorporating Fmoc Asn Trt Gly Oh
Facilitating the Synthesis of Architecturally Complex Peptide Structures
The primary application of Fmoc-Asn(Trt)-Gly-OH lies in its ability to streamline the synthesis of architecturally complex peptides, particularly through solid-phase peptide synthesis (SPPS). chemimpex.combiosynth.com The Trt group on the asparagine side chain is crucial for preventing undesirable side reactions, such as dehydration of the amide side chain, which can occur during the activation steps of peptide coupling, especially when using carbodiimide (B86325) reagents. peptide.com This protection ensures the integrity of the asparagine residue throughout the synthesis process.
Furthermore, the use of the Trt group enhances the solubility of the asparagine derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). peptide.com This improved solubility is a significant advantage over the unprotected Fmoc-Asn-OH, which is poorly soluble. peptide.com The reliable performance and compatibility of this compound with standard SPPS protocols make it an indispensable tool for assembling peptides with specific sequences and functionalities, leading to high-purity products. chemimpex.comchemimpex.com
The Fmoc protecting group, a cornerstone of modern peptide synthesis, is readily cleaved by bases like piperidine (B6355638), allowing for the stepwise addition of amino acids to the growing peptide chain. researchgate.net This orthogonal protection strategy, where the N-terminal Fmoc group and the side-chain Trt group are removed under different conditions, is fundamental to the successful synthesis of long and complex peptide sequences. nih.gov
Contributions to the Development of Next-Generation Therapeutic Peptides and Proteins
The success of peptide drugs, such as glucagon-like peptide 1 (GLP-1) receptor agonists, has spurred a renewed interest in synthetic peptides for therapeutic applications. nih.govsemanticscholar.org Fmoc-SPPS is the predominant method for producing these therapeutic peptides, with a growing demand from medicinal chemistry and pharmacology for advanced building blocks like this compound. nih.govsemanticscholar.org This dipeptide has been utilized in the synthesis of drugs like bivalirudin, which functions as a thrombin inhibitor. biosynth.com
| Therapeutic Area | Application of this compound | Research Finding |
| Anticoagulants | Synthesis of thrombin inhibitors like bivalirudin. biosynth.com | Enables the efficient and high-purity synthesis of the peptide drug. biosynth.com |
| Metabolic Disorders | Development of GLP-1 receptor agonists. nih.govsemanticscholar.org | Contributes to the synthesis of complex peptide hormones for treating diabetes and obesity. nih.govsemanticscholar.org |
| Oncology | Synthesis of peptide-based cancer therapeutics. | Facilitates the creation of peptides that can target cancer cells or modulate the immune response. |
| Infectious Diseases | Development of antimicrobial peptides. tesisenred.net | Allows for the synthesis of peptides with specific sequences designed to combat bacteria and other pathogens. tesisenred.net |
Utilization in Drug Discovery, Vaccine Development, and Biotechnological Applications
The utility of this compound extends beyond therapeutic peptide synthesis into the broader realms of drug discovery, vaccine development, and various biotechnological applications. chemimpex.comtesisenred.net Researchers in biochemistry and molecular biology utilize this compound to create custom peptides for a wide array of research purposes. chemimpex.com
In drug discovery, the ability to rapidly synthesize peptide libraries using building blocks like this compound allows for the screening of vast numbers of compounds to identify potential drug leads. cphi-online.com This approach accelerates the initial phases of drug development.
For vaccine development, synthetic peptides are crucial for designing subunit vaccines that can elicit a specific immune response. The precise sequences enabled by Fmoc-SPPS and derivatives like this compound are essential for creating effective and safe peptide antigens.
In biotechnology, this dipeptide derivative is a key component in the synthesis of peptides for various applications, including the development of diagnostic tools and affinity ligands for protein purification.
Role in the Design and Construction of Advanced Peptide-Based Biomaterials
The rapidly emerging field of peptide-based biomaterials has also benefited from the advancements in Fmoc-SPPS and the availability of high-quality building blocks. nih.govsemanticscholar.org These materials are designed for a variety of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.
The self-assembly of peptides into well-ordered nanostructures, such as hydrogels and nanofibers, is a promising area of research. The specific amino acid sequence of the peptide dictates its self-assembly properties and the characteristics of the resulting biomaterial. The use of this compound allows for precise control over the peptide sequence, enabling the design of biomaterials with tailored properties.
| Biomaterial Application | Role of this compound | Example |
| Tissue Engineering | Facilitates the synthesis of peptides that mimic the extracellular matrix, promoting cell adhesion and growth. | Peptide hydrogels for 3D cell culture. |
| Drug Delivery | Enables the creation of peptide-based carriers for targeted drug delivery. | Self-assembling peptide nanoparticles encapsulating therapeutic agents. |
| Regenerative Medicine | Contributes to the synthesis of bioactive peptides that can stimulate tissue repair and regeneration. | Peptide scaffolds for bone and cartilage regeneration. |
Incorporation into Selectively Modified Peptides (e.g., Phosphopeptides, Isoaspartyl Peptides)
Fmoc chemistry is particularly well-suited for the synthesis of post-translationally modified peptides, such as phosphopeptides and isoaspartyl peptides, due to the mild deprotection conditions that are compatible with these sensitive modifications. nih.gov While this compound itself is not a modified dipeptide, it is an essential component in the synthesis of longer peptide chains that may contain such modifications.
For instance, in the synthesis of phosphopeptides, a phosphorylated amino acid building block, such as Fmoc-Ser[PO(OBzl)OH]-OH, can be incorporated into the peptide sequence alongside standard amino acid derivatives like this compound. nih.gov Similarly, for the synthesis of isoaspartyl-containing peptides, a specific building block like Fmoc-Asp-(OH)-OtBu can be used in conjunction with other amino acids. nih.gov The robust nature of the Trt protecting group on asparagine ensures that it remains intact during the coupling of these modified residues.
The most significant side reaction in Fmoc chemistry is the formation of aspartimide, which can lead to the formation of undesired D/L-β-aspartyl peptides. nih.gov The use of the bulky Trt protecting group on the asparagine side chain in Fmoc-Asn(Trt)-OH helps to minimize this side reaction, contributing to a cleaner synthesis of peptides containing aspartic acid or asparagine residues. sigmaaldrich.com
Future Directions and Innovation in Fmoc Asn Trt Gly Oh Based Peptide Synthesis
Integration of Microwave-Enhanced Peptide Synthesis for Accelerated and High-Purity Outcomes
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become a pivotal technology for accelerating the synthesis of peptides, including those incorporating the Fmoc-Asn(Trt)-Gly-OH dipeptide. nih.gov By utilizing microwave energy, MW-SPPS provides rapid and uniform heating of the reaction mixture, which significantly enhances the kinetics of both the coupling and Fmoc-deprotection steps. creative-peptides.comyoutube.com This technology dramatically reduces the time required for each cycle of amino acid addition. For instance, most amino acid couplings can be completed in as little as five minutes, and Fmoc removal can be achieved in just three minutes under microwave irradiation. nih.gov
The primary advantage of this rapid heating is the ability to overcome the kinetic barriers of difficult coupling steps, which are often encountered with sterically hindered amino acids or during the synthesis of aggregation-prone sequences. vapourtec.com The focused energy helps to prevent the formation of secondary structures (β-sheets) in the growing peptide chain on the resin, a common cause of incomplete reactions and low purity. vapourtec.comformulationbio.com By minimizing the time the peptide is exposed to reaction conditions, particularly the basic conditions of Fmoc deprotection, the incidence of side reactions such as aspartimide formation—a notorious issue with asparagine residues—can be significantly reduced. ambiopharm.com
Table 1: Comparison of Conventional and Microwave-Assisted SPPS Cycle Times
| Step | Conventional SPPS Time | Microwave-Assisted SPPS Time |
| Fmoc Deprotection | 15-20 minutes | 3 minutes |
| Coupling | 30-60 minutes | 5 minutes |
| Total Cycle Time | ~45-80 minutes | ~8-10 minutes |
This table presents typical timeframes and illustrates the significant reduction in synthesis time achieved with microwave assistance.
Advancements in Flow Chemistry for Continuous and Scalable SPPS of Complex Peptides
Continuous-flow solid-phase peptide synthesis (CF-SPPS) represents a paradigm shift from traditional batch synthesis, offering enhanced efficiency, scalability, and process control. vapourtec.com In a flow chemistry setup, reagents and solvents are continuously passed through a column packed with the solid-support resin. bachem.com This approach ensures a constant high concentration of reagents at the reaction site, driving coupling and deprotection reactions to completion more efficiently. nih.gov
A key innovation enabling CF-SPPS is the development of variable-bed flow reactors (VBFR), which accommodate the swelling and shrinking of the resin during the synthesis cycles. vapourtec.comvapourtec.com This technology has facilitated the rapid, multi-gram synthesis of complex peptides in a single day, a process that could take weeks using conventional batch methods. vapourtec.com The precise control over reaction parameters such as temperature, flow rate, and residence time minimizes side reactions and improves the purity of the final product. vapourtec.com
For sequences containing the Asn-Gly motif, flow chemistry offers distinct advantages. The ability to incorporate in-line monitoring tools, such as UV-Vis detectors, allows for real-time tracking of Fmoc deprotection, providing valuable data on the efficiency of each step. nih.govchimia.ch Furthermore, performing the synthesis at elevated temperatures within the flow system can disrupt on-resin aggregation, a common challenge for complex sequences. vapourtec.comnih.gov The continuous removal of by-products and excess reagents also simplifies the process and significantly reduces solvent and reagent consumption, aligning with the principles of green chemistry. researchgate.net These features make CF-SPPS a powerful tool for the scalable and efficient production of high-purity peptides derived from this compound.
Leveraging Machine Learning Approaches for Peptide Synthesis Design and Optimization
Machine learning (ML) and deep learning algorithms are emerging as transformative tools for optimizing peptide synthesis. nih.govrdworldonline.com By analyzing vast datasets generated from automated synthesizers, these models can predict the outcome of synthesis reactions with high accuracy. nih.govacs.org For instance, deep learning models can analyze the UV-Vis traces from Fmoc deprotection steps to predict reaction efficiency and identify sequence-dependent events like aggregation. nih.govacs.org This predictive capability allows for the in silico optimization of synthesis protocols before any reagents are used.
The application of ML extends to the rational design of peptide sequences that are more amenable to synthesis. nih.gov Algorithms can suggest single-point mutations in a "difficult" sequence to minimize aggregation while preserving biological function. acs.org This is particularly relevant for complex peptides where specific amino acid combinations can hinder efficient synthesis. The model can learn the complex, non-obvious relationships between a peptide's sequence and its synthetic accessibility. nih.gov
In the context of this compound, ML can help predict the optimal coupling conditions and deprotection times to maximize yield and minimize side reactions associated with the asparagine residue. nih.gov By training on data from thousands of individual coupling reactions, the models can guide chemists in selecting the best reagents and reaction parameters, reducing the need for extensive trial-and-error experimentation. nih.govacs.org This data-driven approach paves the way for fully automated, real-time optimization of peptide synthesis, leading to higher quality products and more efficient workflows. nih.gov
Table 2: Applications of Machine Learning in Peptide Synthesis
| Application Area | Machine Learning Function | Benefit |
| Process Optimization | Predicts reaction outcomes (e.g., yield, purity) from UV-Vis data. nih.gov | Reduces experimental optimization; saves time and resources. |
| Sequence Design | Identifies aggregation-prone sequences and suggests modifications. acs.org | Improves the synthetic accessibility of complex peptides. |
| Real-Time Control | Enables dynamic adjustment of synthesis parameters based on real-time data. nih.gov | Maximizes synthesis efficiency and product quality. |
| Reagent Selection | Recommends optimal coupling reagents and conditions for specific sequences. | Minimizes side reactions and improves coupling efficiency. |
Exploration of Novel Protecting Group and Coupling Reagent Chemistries for Asparagine-Glycine Motifs
The chemical synthesis of peptides containing asparagine is often complicated by side reactions, primarily dehydration of the side-chain amide to a nitrile during the activation step and aspartimide formation during Fmoc deprotection. nih.gov The use of a side-chain protecting group on asparagine, such as the trityl (Trt) group in this compound, is a standard strategy to mitigate these issues. nih.govnih.gov However, research continues into alternative protecting groups that offer enhanced stability and easier cleavage.
Novel xanthenyl-based protecting groups, such as 9H-xanthen-9-yl (Xan), have been developed for asparagine. nih.gov These groups provide robust protection during synthesis and can be effectively removed under acidic cleavage conditions. Another approach involves trialkoxybenzyl groups like 2,4,6-trimethoxybenzyl (Tmob), which have shown to couple rapidly without side reactions. nih.govgoogleapis.comgoogle.com However, a drawback of these groups is the potential for the carbocations generated during cleavage to alkylate sensitive residues like tryptophan, necessitating the use of scavengers. nih.gov
Q & A
Q. What are the optimal storage conditions for Fmoc-Asn(Trt)-Gly-OH to ensure stability during peptide synthesis?
this compound should be stored in a dry environment at room temperature (20–25°C) , protected from light and moisture, based on similar Fmoc-protected amino acids . For long-term storage (>1 month), -20°C is recommended to prevent degradation of the Trt (trityl) protecting group, as observed in related compounds like Fmoc-(Dmb)Gly-OH . Ensure the compound is sealed under inert gas (e.g., argon) to minimize oxidation.
Q. How can solubility issues of this compound in organic solvents be addressed during peptide coupling?
The compound exhibits moderate solubility in DMSO and DMF , typical for Fmoc-protected residues. If solubility is insufficient:
Q. What coupling reagents are effective for incorporating this compound into peptide chains?
Standard coupling reagents such as HBTU/HOBt or DIC/Oxyma are recommended. Activation with 5 equivalents of DIC and 0.1 M Oxyma in DMF achieves >95% coupling efficiency within 30 minutes for sterically hindered residues like Asn(Trt) . Monitor completion via Kaiser test or HPLC.
Q. How is the Trt group removed from this compound during peptide synthesis?
The Trt group is cleaved using 95% trifluoroacetic acid (TFA) with 2.5% triisopropylsilane (TIS) as a scavenger. Typical deprotection requires 1–3 hours at room temperature. If Asn(Trt) is N-terminal, extend treatment to 4–6 hours to ensure complete removal .
Advanced Questions
Q. What analytical methods are recommended to assess the purity and identity of this compound?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity should exceed ≥98% for reliable synthesis .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z for C₄₀H₃₄N₄O₇: ~706.7 [M+H]⁺) .
- NMR : Verify the absence of deprotection by monitoring trityl proton signals (~7.2–7.4 ppm) .
Q. How can incomplete coupling of this compound be resolved in solid-phase synthesis?
- Increase activation time to 45–60 minutes with double coupling (two rounds of reagent addition).
- Use microwave-assisted synthesis at 50°C to enhance reaction kinetics .
- Replace DMF with NMP (N-methylpyrrolidone) for better solubility of bulky residues .
Q. What side reactions are associated with Asn(Trt) in peptide synthesis, and how are they mitigated?
- Aspartimide formation : Common during prolonged TFA treatment. Add 1% H₂O to the cleavage cocktail to suppress cyclization .
- Trityl migration : Occurs under acidic conditions. Limit exposure to TFA to <6 hours and use low-temperature (0–4°C) deprotection for sensitive sequences .
Q. How does the choice of resin affect the synthesis efficiency of peptides containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
